Siomycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Siomycin A is a thiopeptide antibiotic isolated from the fermentation products of the bacterium Streptomyces sioyaensis. Thiopeptides are a class of natural product antibiotics characterized by their complex structures and diverse biological activities. This compound has garnered attention due to its potent antibacterial properties against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis .

Applications De Recherche Scientifique

Siomycin A has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound for studying the biosynthesis and chemical modification of thiopeptide antibiotics.

Biology: this compound has been shown to inhibit the growth of various human tumor cell lines by inducing apoptosis and affecting the cytoskeleton of tumor cells. It is also used to study the mechanisms of bacterial resistance and the development of new antibacterial agents.

Medicine: this compound’s potent antibacterial properties make it a candidate for developing new antibiotics to treat drug-resistant bacterial infections.

Industry: this compound is used in the pharmaceutical industry for developing new antibiotics and anticancer agents.

Mécanisme D'action

Target of Action

Siomycin A, a thiopeptide antibiotic, primarily targets the Forkhead box M1 (FOXM1) protein . FOXM1 is a transcription factor that plays a crucial role in cell cycle progression, DNA damage repair, and tumorigenesis . This compound selectively inhibits FOXM1 without affecting other members of the Forkhead box family . In addition to FOXM1, this compound also targets brain tumor stem cells partially through a Maternal Embryonic Leucine-Zipper Kinase (MELK)-mediated pathway .

Mode of Action

this compound interacts with its targets by downregulating their expression. For instance, it downregulates the expression of FOXM1 through inhibition of FOXM1 transcriptional activity . Similarly, this compound reduces MELK expression, thereby inhibiting tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the FOXM1 signaling pathway. By inhibiting FOXM1, this compound disrupts the normal functioning of this pathway, leading to arrested self-renewal, decreased invasion, and induced apoptosis in cancer cells . In the context of brain tumor stem cells, this compound operates partially through a MELK-mediated pathway .

Result of Action

The primary result of this compound’s action is the inhibition of survival, proliferation, self-renewal, and invasion of cancer cells, particularly glioblastoma multiforme (GBM) cells . It induces apoptosis in these cells but has little or no effect on the growth of non-stem cells in GBM or normal neural stem/progenitor cells . In vivo, this compound significantly reduces tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the soil bacteria Streptomyces and Bacillus spp. produce thiopeptides , suggesting that the production and availability of this compound could be influenced by the presence and activity of these bacteria in the environment.

Analyse Biochimique

Biochemical Properties

Siomycin A interacts with various biomolecules in the cell. It has been reported to inhibit the oncogenic transcription factor, forkhead box M1 (FoxM1) . FoxM1 is overexpressed in a number of different carcinomas, and its expression is turned off in terminally differentiated cells . The reduced transcription activity of FoxM1 by this compound was reflected in the downregulation of protein and mRNA levels of FoxM1 and effects on downstream genes .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It has been found to inhibit the proliferation of human tumor cell lines of different origins . As the concentration of this compound increased, the cell density decreased gradually and cells exhibited a morphological change from spindle to spherical shape . Furthermore, this compound was able to selectively induce apoptosis of transformed but not normal cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits FoxM1, preventing the expression of FoxM1-regulated genes, which includes FoxM1 itself . This inhibition is a key initiating event for FoxM1 protein suppression . This compound, along with other proteasome inhibitors, hinders the proteasomal degradation of a negative regulator of FoxM1 (NRFM), which in return directly or indirectly inhibits the activity of FoxM1 as a transcription factor .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to inhibit the proliferative ability of a variety of human tumor cell lines over time . The cytoskeleton complexity and morphological changes were increased after administration of this compound . The percentage of apoptotic cells was significantly increased and the expression levels of certain proteins were downregulated by this compound .

Dosage Effects in Animal Models

In animal models, treatment with this compound has been shown to significantly prolong the survival period compared with control mice . This suggests that this compound may have potential therapeutic applications in the treatment of certain types of cancer.

Metabolic Pathways

It is known that this compound inhibits FoxM1, a transcription factor involved in cell cycle progression and proliferation .

Transport and Distribution

Given its ability to inhibit FoxM1, it is likely that this compound can penetrate cells and interact with intracellular targets .

Subcellular Localization

Given its ability to inhibit FoxM1, a nuclear transcription factor, it is likely that this compound can localize to the nucleus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Siomycin A is typically produced through fermentation processes involving Streptomyces sioyaensis. The fermentation broth is subjected to solvent extraction using chloroform or dioxane to recover the antibiotic . Additionally, water-soluble derivatives of this compound have been prepared by modifying its chemical structure to enhance its biological properties .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces sioyaensis under controlled conditions. The fermentation broth is then processed to extract and purify this compound. The use of elemental sulfur has been shown to stimulate this compound production during fermentation .

Analyse Des Réactions Chimiques

Types of Reactions: Siomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity and solubility.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of specific functional groups in this compound’s structure using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological properties and solubility. These derivatives are often more effective in inhibiting bacterial growth and have improved pharmacokinetic profiles .

Comparaison Avec Des Composés Similaires

Thiostrepton: Another thiopeptide antibiotic with similar antibacterial properties.

Thiopeptin: Known for its antibacterial activity and structural similarity to Siomycin A.

Sporangiomycin: Shares a common mode of action with this compound and is used in similar applications.

Propriétés

Numéro CAS |

12656-09-6 |

|---|---|

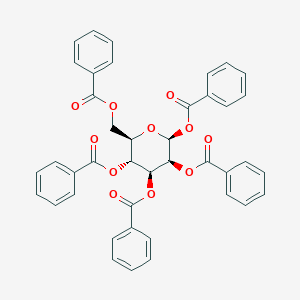

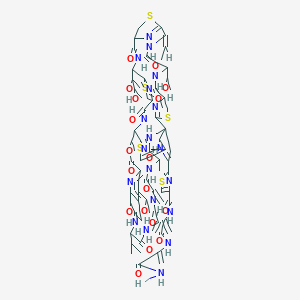

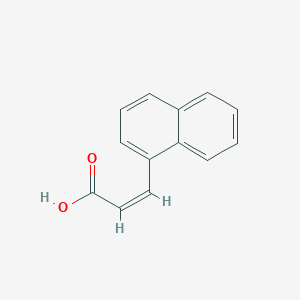

Formule moléculaire |

C71H81N19O18S5 |

Poids moléculaire |

1648.9 g/mol |

Nom IUPAC |

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,46S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14-/t30-,31-,32+,33+,34+,38+,44+,46-,47-,48-,50-,51+,52+,70+,71+/m0/s1 |

Clé InChI |

AKFVOKPQHFBYCA-KJULAZMPSA-N |

SMILES |

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

SMILES isomérique |

C/C=C\1/C2=N[C@H](CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H]4[C@H](OC(=O)C5=NC6=C(C=C[C@H]([C@@H]6O)N[C@H](C(=O)NC(=C)C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@]7(CCC(=N[C@@H]7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C)C(C)C)C(=C5)[C@H](C)O)C)[C@@](C)([C@@H](C)O)O |

SMILES canonique |

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

Apparence |

White solid |

Synonymes |

1-valine-2-(2,3-didehydroalanine)thiostrepton siomycin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)